molecular formula C23H24ClN3O4S B12476421 N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide

N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide

Cat. No.: B12476421
M. Wt: 474.0 g/mol
InChI Key: VZNHDZZSEBFOIV-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group, a chlorinated ethoxyphenyl sulfonyl group, and a pyridinylmethyl group attached to a glycinamide backbone. Its unique structure allows it to participate in diverse chemical reactions and makes it a subject of interest in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, such as the chlorinated ethoxyphenyl sulfonyl chloride and the pyridinylmethylamine. These intermediates are then reacted with benzylamine and glycine derivatives under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzyl and pyridinylmethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.

    Substitution: Reagents like halogens (Cl~2~, Br2) or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide has several scientific research applications:

    Chemistry: It is used as a reagent or intermediate in organic synthesis.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug candidate.

    Industry: The compound can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N2-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that the compound can bind to or modify. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-chloro-4-ethoxybenzenesulfonamidoacetic acid
  • N-benzyl-4-bromobenzamide
  • 2-bromobenzamide

Uniqueness

N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure provides a versatile platform for further modification and exploration in various scientific fields.

Properties

Molecular Formula

C23H24ClN3O4S

Molecular Weight

474.0 g/mol

IUPAC Name

2-[benzyl-(3-chloro-4-ethoxyphenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C23H24ClN3O4S/c1-2-31-22-9-8-20(14-21(22)24)32(29,30)27(16-19-6-4-3-5-7-19)17-23(28)26-15-18-10-12-25-13-11-18/h3-14H,2,15-17H2,1H3,(H,26,28)

InChI Key

VZNHDZZSEBFOIV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCC3=CC=NC=C3)Cl

Origin of Product

United States

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